3-Fluoro-6-methyl-2-(propan-2-yl)aniline
Description
3-Fluoro-6-methyl-2-(propan-2-yl)aniline is a substituted aniline derivative featuring a fluorine atom at position 3, a methyl group at position 6, and an isopropyl group at position 2 of the aromatic ring. Its molecular formula is C₁₀H₁₄FN, with a molecular weight of 167.23 g/mol.
Properties
CAS No. |
121286-46-2 |
|---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-fluoro-6-methyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
MOERQYLHBDRBMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Synonyms |
Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamineThe reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of cimetropium bromide involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Cimetropium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed:
Scientific Research Applications
Cimetropium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimuscarinic and antispasmodic agents.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter interactions.
Medicine: Used in clinical trials for the treatment of gastrointestinal disorders and as a premedication for diagnostic procedures.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Cimetropium bromide exerts its effects by blocking the actions of acetylcholine, a neurotransmitter that causes muscle contractions in the gastrointestinal tract. By binding to muscarinic receptors, cimetropium bromide inhibits their activity, leading to relaxation of the smooth muscles and relief from spasms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Fluoro-6-methyl-2-(propan-2-yl)aniline and related substituted anilines:
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